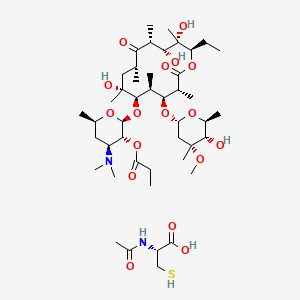

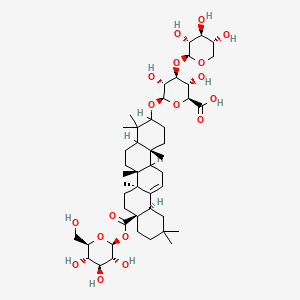

Quinoside D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinolines and their derivatives, including Quinoside D, can be synthesized through various methods, with significant research focusing on efficient and selective synthesis techniques. For example, a Co(III)-catalyzed and DMSO-involved C-H activation/cyclization method allows for the direct and efficient synthesis of quinolines from anilines and alkynes, highlighting a mechanism that might involve 2-vinylbenzenamine species as active intermediates (Xuefeng Xu et al., 2018). Another approach is the Friedländer synthesis, which has been optimized to occur in aqueous media and solvent-free conditions, demonstrating the versatility and eco-friendly nature of quinoline synthesis methods (Soheila Ghassamipour & A. Sardarian, 2009).

Molecular Structure Analysis

Quinoline derivatives' molecular structures have been extensively studied, providing insights into their chemical behavior and potential applications. Research on the crystal structure analysis and spectral assessments of potent quinoline-based derivatives furthers understanding of their electronic and nonlinear optical properties, demonstrating the interplay of experimental and theoretical studies in elucidating the characteristics of these compounds (M. Khalid et al., 2019).

Chemical Reactions and Properties

Quinolines undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. The versatility of quinoline compounds is illustrated through their ability to participate in annulation reactions, such as the [3+1+1+1] annulation to pyridine structures, using DMSO as a nonadjacent dual-methine synthon, which provides a straightforward approach for the synthesis of 3-arylquinolines (Tonglin Yang et al., 2022).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and boiling points, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the quinoline ring. Understanding these physical properties requires detailed experimental studies and computational modeling to predict and optimize the materials' behavior for specific applications.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. The electronic structure of quinolines, particularly the distribution of electron density across the molecule, plays a significant role in determining their chemical properties and reactivity. Theoretical analyses, such as density functional theory (DFT) calculations, provide valuable insights into the electronic properties and reactivity descriptors of quinoline-based compounds, facilitating the design of new derivatives with desired chemical behaviors (D. Gedefaw et al., 2017).

Applications De Recherche Scientifique

Antimicrobial Activities

Quinoside D, categorized under Quinoxaline 1,4-di-N-oxides (QdNOs), exhibits significant antimicrobial properties. It demonstrates effectiveness against a range of microorganisms, including bacteria such as Escherichia coli, and possibly mycobacteria, mycoplasma, and fungi. The mechanism of its antimicrobial action includes inducing oxidative stress and DNA damage in bacterial cells, leading to cell death. Studies have shown that QdNOs like Quinoside D can produce reactive oxygen species in bacteria, causing oxidative damage under specific conditions (Cheng et al., 2015), (Xu et al., 2016), (Zhao et al., 2016).

Anticancer Potential

Quinoside D has been explored for its potential anticancer properties. Studies indicate that certain QdNOs can suppress the growth of cancer cells, including human colon cancer cells, by inducing cell cycle arrest and apoptosis. This effect is achieved through the modulation of key molecules that regulate apoptosis and cell cycling, such as cyclin B, Bcl-2, and Bax (Gali-Muhtasib et al., 2005).

Antiprotozoal and Antiparasitic Effects

The antiprotozoal and antiparasitic effects of Quinoside D are notable, with studies suggesting its efficacy against various protozoal and parasitic infections. This includes activity against pathogens responsible for diseases such as malaria, trichomoniasis, and amoebiasis (Cheng et al., 2016).

Impact on Aldosterone Production

Research indicates that Quinoside D and other QdNOs can affect adrenal gland function, specifically impacting the production of aldosterone. This could have implications in treating conditions related to aldosterone dysmetabolism, potentially offering new therapeutic avenues for cardiovascular and renal disorders (Zou et al., 2011).

Role in Oxidative Stress and DNA Damage

The relationship between Quinoside D and oxidative stress, particularly in the context of DNA damage, is an area of active investigation. It appears that the oxidative stress induced by Quinoside D and similar compounds is a key mediator of their biological activity, influencing processes like DNA damage and cell death (Wang et al., 2015).

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24-,25?,26?,27?,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40-,44+,45-,46-,47+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJBCZHVQXVBMJ-PQLKQRIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoside D | |

CAS RN |

96990-19-1 |

Source

|

| Record name | Momordin IIc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one](/img/structure/B1214449.png)